

An In-depth Technical Guide to Propylene 1,2-bis(dithiocarbamate) (Propineb)

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Compound of Interest

Compound Name: Propylene 1,2-bis(dithiocarbamate)

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Chemical Identification and Properties

Propylene 1,2-bis(dithiocarbamate) is the core structure of the fungicide Propineb. Propineb itself is a polymeric complex of zinc with the **propylene 1,2-bis(dithiocarbamate)** anionic ligand[1].

| Identifier | Value |
|------------------|---|
| Common Name | Propineb |
| IUPAC Name | polymeric zinc propylenebis(dithiocarbamate)[2] |
| CAS Number | 12071-83-9[3] |
| Chemical Formula | (C ₅ H ₈ N ₂ S ₄ Zn) _n |
| Molecular Weight | 289.8 g/mol (monomer) |
| Appearance | White to yellowish powder |
| Solubility | Practically insoluble in water and most organic solvents |

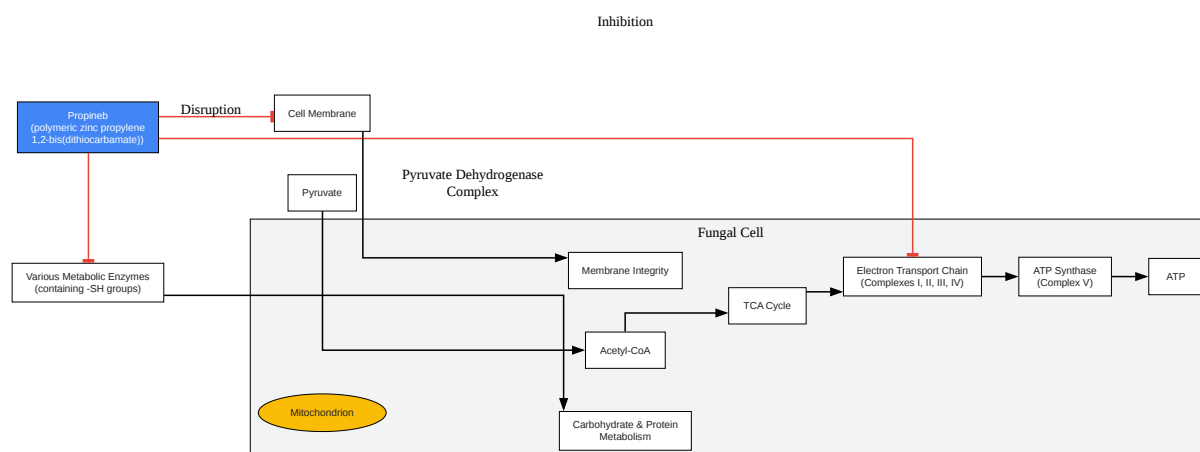
Fungicidal Mode of Action

Propineb is a broad-spectrum, foliar-applied fungicide with a multi-site mode of action, which gives it a low risk of resistance development. Its primary mechanism involves the disruption of essential metabolic processes within fungal cells.

The dithiocarbamate moiety of Propineb is a potent chelating agent that can inactivate various enzymes by binding to their metal cofactors, particularly those containing sulfhydryl (-SH) groups. This leads to the inhibition of several key metabolic pathways:

- **Inhibition of Mitochondrial Respiration:** Propineb interferes with the electron transport chain in mitochondria, disrupting cellular respiration and ATP production[4][5][6][7][8].
- **Inhibition of Carbohydrate and Protein Metabolism:** By nonspecifically targeting multiple enzymes, Propineb disrupts the metabolism of carbohydrates and proteins, which are vital for fungal growth and development.
- **Disruption of Cell Membrane Integrity:** Propineb can also affect the integrity of fungal cell membranes.

One of the specific enzymatic targets of dithiocarbamates is the pyruvate dehydrogenase complex, a critical enzyme that links glycolysis to the citric acid cycle. By inhibiting this enzyme, Propineb effectively shuts down a central hub of cellular metabolism.

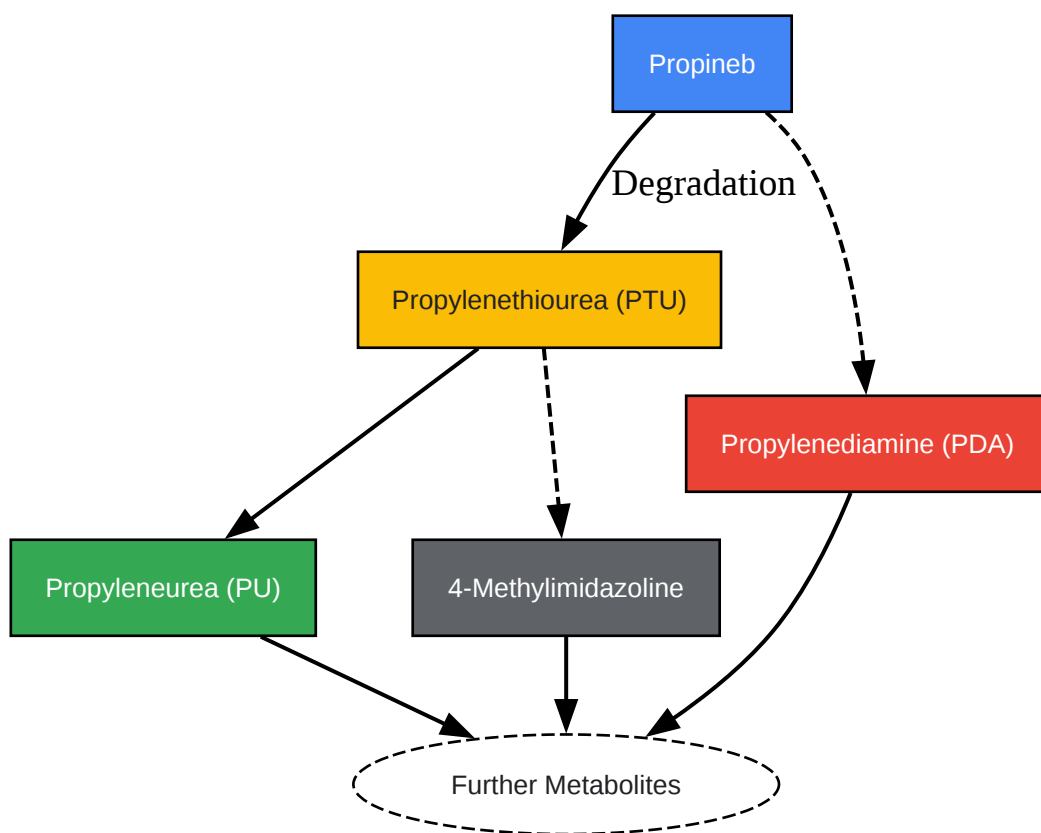


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Diagram 1: Multi-site mode of action of Propineb in a fungal cell.

Metabolism of Propineb

Propineb is metabolized in both plants and animals. The primary metabolite of toxicological concern is propylenethiourea (PTU). The metabolic pathway involves the degradation of the dithiocarbamate structure. A proposed metabolic pathway in plants is illustrated below.



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Diagram 2: Simplified metabolic pathway of Propineb.

Toxicological Profile

Propineb exhibits low acute toxicity. The main toxicological concern is related to its metabolite, propylenethiourea (PTU), which has been shown to have goitrogenic (thyroid-affecting) properties in animal studies. Below is a summary of key toxicological data.

| Study Type | Species | Route | Value | Reference |
|--|------------|------------|------------------------|-----------|
| Acute Oral LD ₅₀ | Rat | Oral | >5000 mg/kg bw | [9] |
| Acute Dermal LD ₅₀ | Rat | Dermal | >5000 mg/kg bw | [9] |
| Acute Inhalation LC ₅₀ (4h) | Rat | Inhalation | >693 mg/m ³ | [1][9] |
| Acceptable Daily Intake (ADI) | Human | - | 0.007 mg/kg bw | |
| NOAEL (2-year study) | Dog | Oral | 75 mg/kg bw/day | |
| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | [1][3] |

Experimental Protocols

Residue Analysis of Propineb (as CS₂) by Carbon Disulfide Evolution Method

This method is a common procedure for the determination of dithiocarbamate fungicides, including Propineb. It relies on the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS₂), which is then quantified.

Principle: The sample is heated with a solution of tin(II) chloride in hydrochloric acid to facilitate the decomposition of Propineb to CS₂. The evolved CS₂ is purged from the reaction vessel, trapped in a solvent, and quantified by gas chromatography.

Apparatus:

- Reaction flask with a reflux condenser
- Heating mantle
- Gas dispersion tube

- Trapping tubes
- Gas chromatograph with a suitable detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS)

Reagents:

- Hydrochloric acid, concentrated
- Tin(II) chloride solution
- Iso-octane (or another suitable solvent for trapping CS₂)
- Carbon disulfide standard solution

Procedure:

- Sample Preparation: Homogenize a representative sample of the matrix to be analyzed.
- Hydrolysis: Place a known weight of the homogenized sample into the reaction flask. Add the tin(II) chloride/HCl solution.
- CS₂ Evolution: Immediately connect the flask to the reflux condenser and begin heating. Pass a stream of inert gas (e.g., nitrogen) through the solution to carry the evolved CS₂ out of the flask.
- Trapping: Bubble the gas stream through a series of trapping tubes containing iso-octane to capture the CS₂.
- Quantification: Inject an aliquot of the iso-octane from the trapping tubes into the gas chromatograph.
- Calculation: Compare the peak area of CS₂ from the sample to a calibration curve prepared from standard solutions of CS₂ to determine the concentration of Propineb in the original sample (expressed as mg/kg of CS₂).

Analysis of Propylenethiourea (PTU) by LC-MS/MS

Modern analytical methods for the determination of the metabolite PTU often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Principle: PTU is extracted from the sample matrix, cleaned up to remove interfering substances, and then separated and quantified using LC-MS/MS.

Apparatus:

- Homogenizer
- Centrifuge
- Solid Phase Extraction (SPE) manifold and cartridges
- LC-MS/MS system

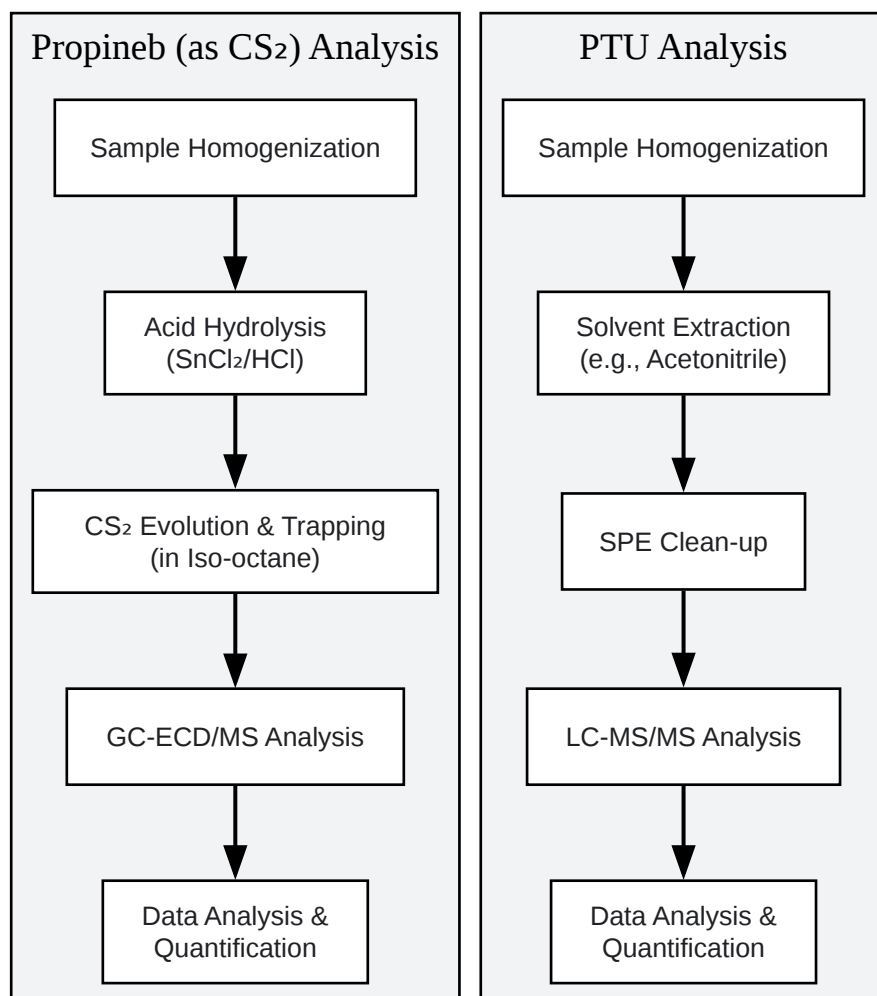
Reagents:

- Acetonitrile
- Water, HPLC grade
- Formic acid (or other mobile phase modifier)
- PTU analytical standard
- Internal standard (e.g., deuterated PTU)

Procedure:

- Extraction: Homogenize a known weight of the sample with a suitable extraction solvent (e.g., acetonitrile or an aqueous buffer).
- Clean-up: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove matrix components that could interfere with the analysis.

- **LC Separation:** Inject the cleaned-up extract into the LC system. The separation is typically achieved on a reversed-phase or HILIC column with a gradient elution of water and acetonitrile containing a small amount of formic acid.
- **MS/MS Detection:** The eluent from the LC column is introduced into the mass spectrometer. PTU is ionized (e.g., by electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
- **Quantification:** The concentration of PTU in the sample is determined by comparing its response to that of a calibration curve prepared with known amounts of the PTU standard, often using an internal standard for improved accuracy.



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Diagram 3: General experimental workflow for the residue analysis of Propineb and its metabolite PTU.

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